4-Amino-2-(3-fluorophenyl)butan-2-ol
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Overview
Description
4-Amino-2-(3-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H14FNO It is a fluorinated derivative of butanol, featuring an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3-fluorophenyl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and nitroethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3-fluorobenzaldehyde and nitroethane to form 3-fluoro-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 3-fluoro-β-aminoethylbenzene.
Hydrolysis: The final step involves hydrolysis of the aminoethylbenzene to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Catalytic hydrogenation and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(3-fluorophenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-Amino-2-(3-fluorophenyl)butan-2-one.
Reduction: Formation of 4-Amino-2-(3-fluorophenyl)butane.
Substitution: Formation of N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Amino-2-(3-fluorophenyl)butan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Materials Science: It is explored for use in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Amino-2-(3-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-phenylbutan-2-ol: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Amino-2-(4-fluorophenyl)butan-2-ol: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
4-Amino-2-(3-chlorophenyl)butan-2-ol: Chlorine substitution instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness
4-Amino-2-(3-fluorophenyl)butan-2-ol is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
4-amino-2-(3-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-10(13,5-6-12)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6,12H2,1H3 |
InChI Key |
RCVCUBXRVSBOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CC(=CC=C1)F)O |
Origin of Product |
United States |
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